molecular formula C16H13NO3 B14566873 (4E)-4-[(4-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione CAS No. 61756-07-8

(4E)-4-[(4-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione

Cat. No.: B14566873
CAS No.: 61756-07-8
M. Wt: 267.28 g/mol
InChI Key: UYFZMIYMKIOKEB-UHFFFAOYSA-N
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Description

(4E)-4-[(4-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione is an organic compound characterized by the presence of a hydroxyphenyl group, an imino group, and a phenylbutane-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione typically involves the reaction of an aldehyde or ketone with a primary amine to form an imine derivative. This reaction is acid-catalyzed and reversible, with water being eliminated in the process . The pH for the reaction must be carefully controlled, with the optimal rate of imine formation occurring near a pH of 5 .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(4E)-4-[(4-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[(4-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

61756-07-8

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

4-(4-hydroxyphenyl)imino-1-phenylbutane-1,3-dione

InChI

InChI=1S/C16H13NO3/c18-14-8-6-13(7-9-14)17-11-15(19)10-16(20)12-4-2-1-3-5-12/h1-9,11,18H,10H2

InChI Key

UYFZMIYMKIOKEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C=NC2=CC=C(C=C2)O

Origin of Product

United States

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